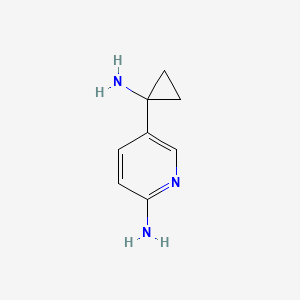
5-(1-Aminocyclopropyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Aminocyclopropyl)pyridin-2-amine is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
The preparation of 5-(1-Aminocyclopropyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of pyridin-2-amine with cyclopropylamine under specific conditions . The reaction typically requires a catalyst and may be carried out in an organic solvent such as toluene or ethanol. Industrial production methods may involve the use of whole cells of Burkholderia sp. MAK1, which can convert pyridin-2-amines into their 5-hydroxy derivatives .
Analyse Chemischer Reaktionen
5-(1-Aminocyclopropyl)pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions include hydroxylated or halogenated derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
5-(1-Aminocyclopropyl)pyridin-2-amine has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology, it is used to study the effects of pyridine derivatives on cellular processes. Additionally, it is used in the chemical industry for the production of various polymers and dyes .
Wirkmechanismus
The mechanism of action of 5-(1-Aminocyclopropyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
5-(1-Aminocyclopropyl)pyridin-2-amine can be compared with other similar compounds, such as pyridin-2-amine and its derivatives. These compounds share a common pyridine ring structure but differ in their substituents and functional groups. The presence of the aminocyclopropyl group in this compound imparts unique chemical and biological properties, making it distinct from other pyridine derivatives . Similar compounds include pyridin-2-amine, 5-hydroxy-2-pyridinamine, and 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine .
Eigenschaften
Molekularformel |
C8H11N3 |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
5-(1-aminocyclopropyl)pyridin-2-amine |
InChI |
InChI=1S/C8H11N3/c9-7-2-1-6(5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2,(H2,9,11) |
InChI-Schlüssel |
KYUAHVYYSDGUPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CN=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)
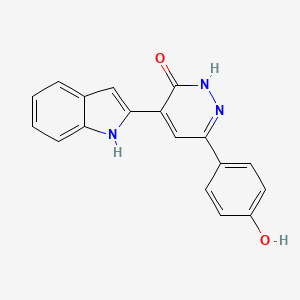
![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13924067.png)
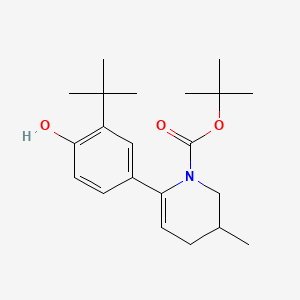





![tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13924110.png)
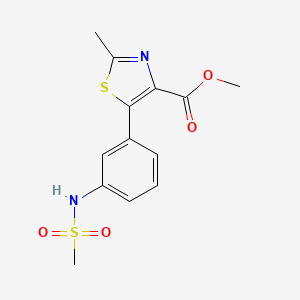
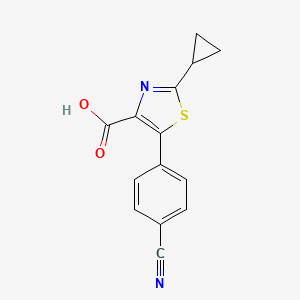
![4-Bromo-6-(methoxymethoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13924140.png)

